6-Bromo-1H-indazol-5-ol (Compound 6o) Exhibits Potent and Selective Antiproliferative Activity in K562 Leukemia Cells
In a direct head-to-head study, 6-bromo-1H-indazol-5-ol (identified as compound 6o) demonstrated a potent antiproliferative effect against the K562 chronic myeloid leukemia cell line with an IC50 of 5.15 µM, while displaying 6.4-fold selectivity for these cancer cells over normal HEK-293 cells (IC50 = 33.2 µM) [1].
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.15 µM against K562 cancer cells; IC50 = 33.2 µM against normal HEK-293 cells. |
| Comparator Or Baseline | K562 cancer cell line (vs. normal HEK-293 cell line) |
| Quantified Difference | 6.4-fold selectivity for cancer cells (5.15 µM vs. 33.2 µM). |
| Conditions | MTT colorimetric assay after 48-hour incubation [1]. |
Why This Matters
This quantifies the compound's therapeutic window in a cellular context, a key selection criterion for prioritizing compounds with a potentially lower toxicity profile for in vivo oncology studies.
- [1] Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(11), 9604. Available at: https://pubmed.ncbi.nlm.nih.gov/37240028/ View Source
